10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

Vue d'ensemble

Description

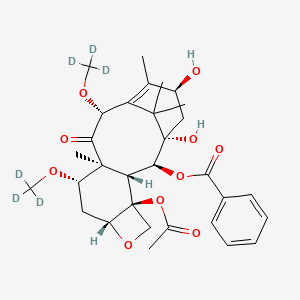

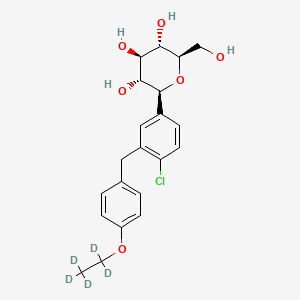

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is an intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic . It is also known as Paclitaxel Impurity 19, an impurity of Paclitaxel, a chemotherapy drug .

Synthesis Analysis

The catalytic products of the recombinant DBAT of T. cuspidata were chosen for high-performance liquid chromatography/mass spectrometry (HPLC-MS) analysis .Molecular Structure Analysis

The molecular formula of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is C31H40O10 . The molecular weight is 572.6 g/mol . The structure has multiple functional groups including acetyloxy, benzoyloxy, and hydroxy groups .Physical And Chemical Properties Analysis

The exact mass of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is 572.26214747 g/mol . The compound has 2 hydrogen bond donors and 10 hydrogen bond acceptors . It has a rotatable bond count of 7 .Applications De Recherche Scientifique

Precursor in the Biosynthesis Pathway of Paclitaxel

Baccatin III, which is a crucial precursor in the biosynthesis pathway of paclitaxel, can be synthesized using 10-deacetylbaccatin III (10-DAB) as a substrate . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents .

Production of Baccatin III

An integrated strategy based on 10-DAB extraction and in situ whole-cell biotransformation of renewable Taxus needles has been used to produce Baccatin III . This method can shorten the production process of Taxus extraction for Baccatin III synthesis .

Improvement of Resource Utilization Rate of Taxus Needles

The content of 10-DAB in Taxus needles is relatively high, making it an effective source of the catalytic substrate 10-DAB . This provides a reliable strategy for the efficient production of Baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .

Chemical Intermediate in the Preparation of Anti-Cancer Drug Paclitaxel

10-Deacetylbaccatin III is used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel . It is used to study the taxol biosynthetic pathway .

Synthesis of Paclitaxel and Other Anti-Cancer Molecules

7,10,13-Trimethyl-10-Deacetyl Baccatin III or 10-Deacetyl-7,10,13-trimethyl Baccatin III, a derivative of 10-Deacetyl Baccatin III, is used in the synthesis of paclitaxel and its other anti-cancer molecules .

Improving Catalytic Efficiency of DBAT

The catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol, can be improved to generate Taxol . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .

Mécanisme D'action

Target of Action

The primary target of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is the process of DNA synthesis . This compound is a precursor to the anti-cancer drug docetaxel , which is known to interfere with the normal function of microtubules during cell division .

Mode of Action

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 interacts with its targets by interfering with the normal function of microtubules during cell division . This interference prevents the cancer cells from dividing and growing, leading to cell death .

Biochemical Pathways

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is involved in the taxol biosynthetic pathway . It is the fifth intermediate in the biosynthesis of paclitaxel, an anti-cancer drug . The compound is converted to baccatin III through the action of 10-deacetylbaccatin III 10-O-acetyltransferase .

Pharmacokinetics

It is known that the compound is used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel

Result of Action

The result of the action of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is the inhibition of cancer cell division and growth . By interfering with the normal function of microtubules during cell division, the compound prevents the cancer cells from dividing and growing, leading to cell death .

Action Environment

The action of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-LTLZUEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

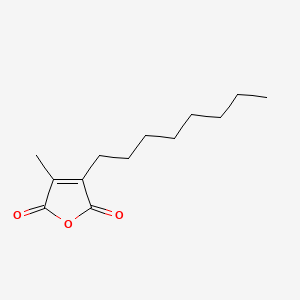

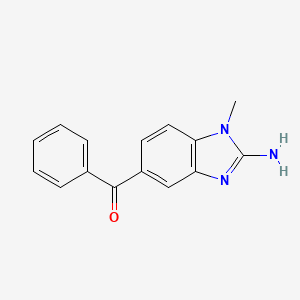

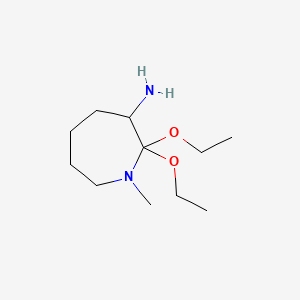

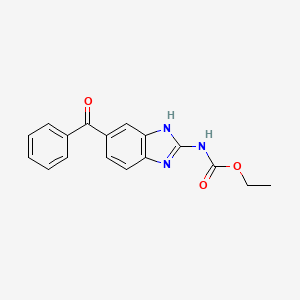

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)

![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)